molecular formula C11H17N B158246 (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine CAS No. 138617-50-2

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

Cat. No. B158246
CAS RN: 138617-50-2
M. Wt: 163.26 g/mol
InChI Key: GAYQJEALDMVJON-GHMZBOCLSA-N
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Description

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine (DATP) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, anti-inflammatory agents, and other drugs. DATP has been studied extensively in the laboratory, and is used in a variety of applications, from medicinal chemistry to biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine have been explored in various studies. For instance, Bubnov et al. (1994) discovered the reductive trans-2,6-diallylation of pyridines with triallyl- and allyl(dialkyl)boranes, leading to the respective trans-2,6-diallyl-1,2,5,6-tetrahydropyridines in yields up to 97% (Bubnov, Shagova, Evchenko, & Ignatenko, 1994). Similarly, Bubnov et al. (1997) established the structure of trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide through X-ray structural analysis, a compound synthesized by reductive diallylation of pyridine (Bubnov, Demina, Dekaprilevich, & Struchkov, 1997).

Pharmaceutical Applications

Studies have investigated the potential pharmaceutical applications of tetrahydropyridine derivatives. Rao et al. (1995) explored the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, noting their potential anti-inflammatory properties (Rao, Redda, Onayemi, Melles, & Choi, 1995). Additionally, Mateeva, Winfield, and Redda (2005) reviewed the synthesis and pharmacological properties of various 1,2,3,6-tetrahydropyridine derivatives, highlighting their biological activity in structure-activity relationship (SAR) studies (Mateeva, Winfield, & Redda, 2005).

Synthesis of Complex Molecules

Tetrahydropyridine derivatives have been utilized in the synthesis of complex molecules. Duttwyler et al. (2012) developed a reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines, which includes rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012).

Chemical Transformations

Kassiou and Read (1994) demonstrated the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine and its derivatives, highlighting the versatility of tetrahydropyridine compounds in chemical transformations (Kassiou & Read, 1994).

Mechanism of Action

Mode of Action

The mode of action of (2R,6R)-HNK is complex and multifaceted. It is believed to act through AMPA receptor-mediated mechanisms . The AMPA receptor antagonist NBQX can reverse its antidepressant-like effects . Moreover, (2R,6R)-HNK can modulate glutamatergic neurotransmission .

Biochemical Pathways

(2R,6R)-HNK is involved in several biochemical pathways. It has been found to affect the expression of proteins in the hippocampus of depressed mice . Bioinformatics analysis showed that these differentially expressed proteins mainly had the functions of binding, biocatalysis, and transport, and mainly participated in cellular process, biological regulation process, biological metabolism process, and stress reaction process . These proteins were involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The terminal half-lives of 2R,6R-hydroxynorketamine were generally significantly longer than of the S-stereoisomer .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action are primarily observed in its antidepressant-like effects. It has been found to reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracted (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .

properties

IUPAC Name

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYQJEALDMVJON-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365164
Record name (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

CAS RN

138617-50-2
Record name (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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